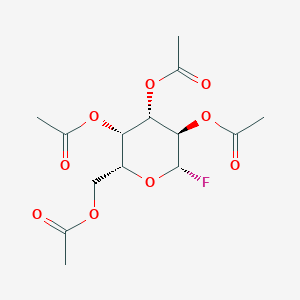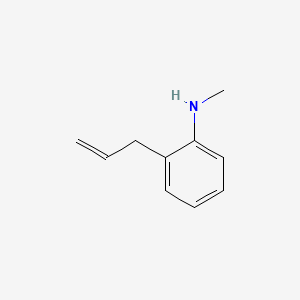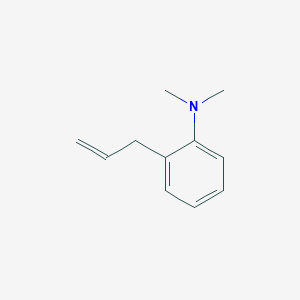
2-Allyl-6-methylaniline
概要
説明
2-Allyl-6-methylaniline is an organic compound with the molecular formula C10H13N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an allyl group at the second position and a methyl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-6-methylaniline can be achieved through several methods. One common approach involves the isomerization of this compound by the action of potassium hydroxide at 300°C. This process yields cis and trans isomers of 2-methyl-6-(1-propenyl)aniline, which can be further converted into the corresponding carbamates by treatment with ethyl chloroformate .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the alkylation of aniline derivatives using appropriate alkylating agents under controlled conditions. The use of catalysts such as palladium or nickel complexes can enhance the efficiency of the reaction and improve the yield of the desired product.
化学反応の分析
Types of Reactions: 2-Allyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The allyl and methyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
2-Allyl-6-methylaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and other biomedical applications.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-Allyl-6-methylaniline involves its interaction with specific molecular targets and pathways. The allyl and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
類似化合物との比較
2-Allyl-6-ethylaniline: Similar structure with an ethyl group instead of a methyl group.
2-Allyl-6-propylaniline: Contains a propyl group in place of the methyl group.
2-Allyl-6-isopropylaniline: Features an isopropyl group instead of a methyl group.
Uniqueness: 2-Allyl-6-methylaniline is unique due to the specific positioning of the allyl and methyl groups, which can significantly influence its chemical reactivity and potential applications. The presence of these groups can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.
特性
IUPAC Name |
2-methyl-6-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7H,1,5,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSXVJQVHXVGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


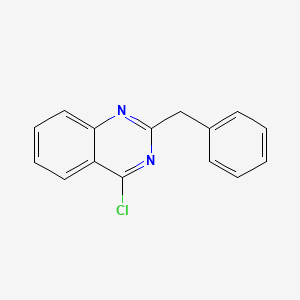
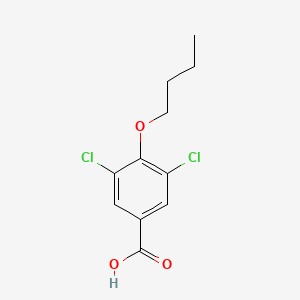
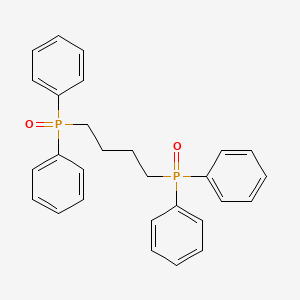
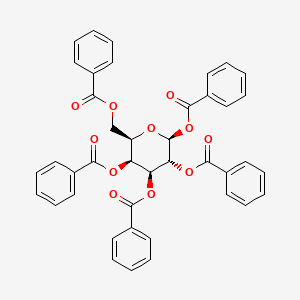

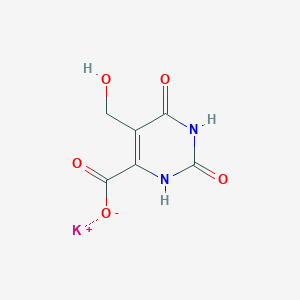
![[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266004.png)

![[1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B3266022.png)


